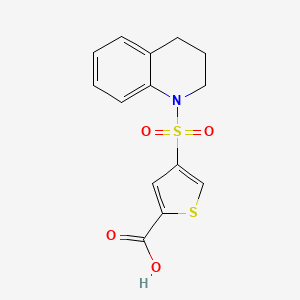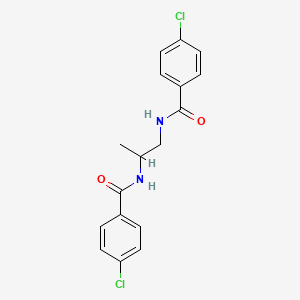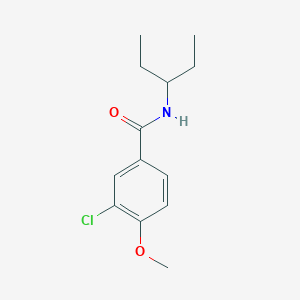
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid, also known as DHQTS, is a chemical compound that has gained significant attention in the field of scientific research. DHQTS is a member of the quinoline family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid is not fully understood, but it is believed to act through multiple pathways. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in cell growth and division. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and physiological effects:
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in glucose metabolism and reduce insulin resistance in animal models of diabetes. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
実験室実験の利点と制限
One advantage of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have neuroprotective effects in animal models, and further research could explore its potential as a therapeutic agent for these diseases. Additionally, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have anti-viral activity, and further research could explore its potential use in the treatment of viral infections. Finally, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to have potential as a therapeutic agent for cardiovascular disease, and further research could explore its potential in this area.
合成法
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid is synthesized through a multi-step process that involves the condensation of 3,4-dihydroquinoline with chlorosulfonic acid, followed by the addition of thiophene-2-carboxylic acid. The resulting product is then purified through a series of chromatography steps to obtain pure 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid.
科学的研究の応用
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been widely studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has potential as a therapeutic agent for diabetes by regulating glucose metabolism and reducing insulin resistance. Additionally, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxylic acid has anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-14(17)13-8-11(9-20-13)21(18,19)15-7-3-5-10-4-1-2-6-12(10)15/h1-2,4,6,8-9H,3,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLFSAQBIZGATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CSC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B5316689.png)

![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)
![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)
![ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)